molecular formula C19H23ClN2O B14360342 N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea CAS No. 91849-81-9

N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea

Katalognummer: B14360342
CAS-Nummer: 91849-81-9
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: RGWVWNZWQPYJFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-Chlorophenyl)methyl]-N’-(3-phenylpentan-3-yl)urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group and a phenylpentan group attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-N’-(3-phenylpentan-3-yl)urea typically involves the reaction of 2-chlorobenzylamine with 3-phenylpentan-3-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-Chlorophenyl)methyl]-N’-(3-phenylpentan-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(2-Chlorophenyl)methyl]-N’-(3-phenylpentan-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-N’-methylurea
  • N-[(2-Chlorophenyl)methyl]-N’-ethylurea
  • N-[(2-Chlorophenyl)methyl]-N’-(3-phenylpropyl)urea

Uniqueness

N-[(2-Chlorophenyl)methyl]-N’-(3-phenylpentan-3-yl)urea stands out due to its specific structural features, such as the combination of a chlorophenyl group and a phenylpentan group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

91849-81-9

Molekularformel

C19H23ClN2O

Molekulargewicht

330.8 g/mol

IUPAC-Name

1-[(2-chlorophenyl)methyl]-3-(3-phenylpentan-3-yl)urea

InChI

InChI=1S/C19H23ClN2O/c1-3-19(4-2,16-11-6-5-7-12-16)22-18(23)21-14-15-10-8-9-13-17(15)20/h5-13H,3-4,14H2,1-2H3,(H2,21,22,23)

InChI-Schlüssel

RGWVWNZWQPYJFF-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.